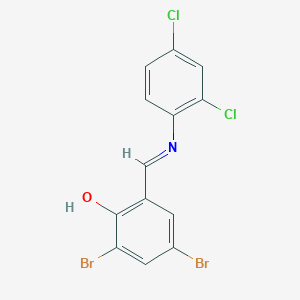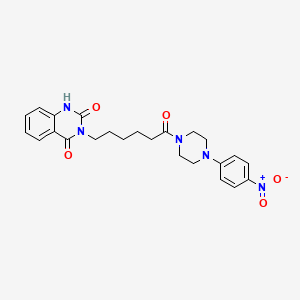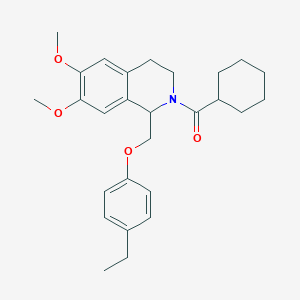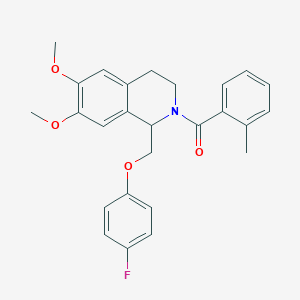
2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine and chlorine atoms attached to a phenol ring, along with an imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dibromophenol and 2,4-dichlorobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dibromophenol and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the imine linkage.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-((2,4-dichloro-phenyl)-methyl)-phenol: Lacks the imine group, making it less reactive.
2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-anisole: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol is unique due to the presence of both bromine and chlorine atoms, along with the imine group, which provides a combination of reactivity and potential biological activity not found in similar compounds.
Propiedades
Fórmula molecular |
C13H7Br2Cl2NO |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(2,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H7Br2Cl2NO/c14-8-3-7(13(19)10(15)4-8)6-18-12-2-1-9(16)5-11(12)17/h1-6,19H |
Clave InChI |
UFINEEIZCZTZDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole](/img/structure/B11225858.png)
![(2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11225870.png)


![7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225890.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225903.png)
![N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]cyclohexanamine](/img/structure/B11225909.png)
![N-(2,4-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11225913.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11225927.png)


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B11225942.png)
![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225943.png)
